A Technical Guide to (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone: Structure, Properties, and Therapeutic Potential
A Technical Guide to (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone: Structure, Properties, and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a novel chemical entity. This guide synthesizes information from established research on its constituent pharmacophores, quinazolinone and quinoline, to provide a scientifically grounded projection of its characteristics and potential. The experimental protocols described are representative methods for compounds of this class.
Executive Summary
The confluence of two privileged heterocyclic scaffolds, quinazolinone and quinoline, within a single molecular framework presents a compelling strategy in modern drug discovery. This technical guide provides an in-depth exploration of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone , a compound of significant interest for its potential pharmacological applications. By dissecting its chemical architecture, predicting its physicochemical properties, and postulating its mechanisms of action, we offer a foundational resource for researchers aiming to investigate this promising therapeutic candidate. This document outlines plausible synthetic routes, detailed protocols for biological evaluation, and a discussion of its potential in oncology and other therapeutic areas.
The Quinazolinone-Quinoline Hybrid: A Rationale for Development
The field of medicinal chemistry is continually driven by the pursuit of novel molecular architectures with enhanced therapeutic efficacy and selectivity. The design of hybrid molecules, which covalently link two or more pharmacophores, is a powerful approach to achieve this.
-
The Quinazolinone Core: The quinazolin-4(3H)-one moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2]. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are established cancer therapeutics that target key signaling pathways[2].
-
The Quinoline Scaffold: Quinoline and its derivatives are another class of heterocycles with a rich history in drug development, most notably as antimalarial agents like chloroquine[3][4]. The planar aromatic structure of quinoline allows for intercalation with DNA and interactions with various enzymes, leading to a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities[5][6][7].
The fusion of these two potent pharmacophores in (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is hypothesized to yield a molecule with synergistic or novel biological activities, making it a prime candidate for further investigation.
Chemical Structure and Synthesis
The chemical structure of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is characterized by a quinolin-2-yl group attached to the C2 position of a 4-hydroxyquinazolinone ring via a ketone linker. This arrangement offers a unique three-dimensional conformation and electronic distribution, which are critical for its interaction with biological targets.
Proposed Synthetic Pathway
While a specific synthesis for this exact molecule is not yet published in peer-reviewed literature, a plausible and efficient route can be designed based on established methods for the synthesis of 2-substituted quinazolin-4-ones[1][8][9]. A highly effective approach involves the condensation of isatoic anhydride with a suitable quinoline-containing precursor.
Diagram: Proposed Synthesis Workflow
Caption: A proposed two-step, one-pot synthesis of the title compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of 2-substituted-4-hydroxyquinazolines, adapted for the target molecule.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of isatoic anhydride and 2-quinolinecarboxamide.
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as pyridine or, for a more vigorous reaction, polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If pyridine is used as a solvent, it can be removed under reduced pressure.
-
If PPA is used, the reaction mixture should be poured slowly into a beaker of ice water with vigorous stirring.
-
The resulting precipitate is the crude product.
-
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield the pure (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone .
Physicochemical and Pharmacological Profile
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₈H₁₁N₃O₂ | Defines the elemental composition. |
| Molecular Weight | 301.30 g/mol | Influences diffusion and transport across membranes. |
| Melting Point | >250 °C | High melting point is expected due to the planar, rigid structure, suggesting strong intermolecular forces. |
| LogP (o/w) | ~3.5 - 4.5 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 1 | The hydroxyl group is a key site for interaction with biological targets. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can form hydrogen bonds with biological macromolecules. |
| Aqueous Solubility | Low | Expected to be poorly soluble in water, requiring formulation strategies for in vivo studies. |
The pharmacological profile is predicted based on the known activities of its parent scaffolds. Potential activities include:
-
Anticancer: Due to the presence of both quinazolinone and quinoline moieties, strong anticancer activity is anticipated[2][5].
-
Anti-inflammatory: Both scaffolds have been associated with anti-inflammatory effects[1][3].
-
Antimicrobial: Quinoline derivatives are well-known for their antimicrobial properties[3][10].
Postulated Mechanism of Action
The unique hybrid structure of this compound suggests several potential mechanisms of action, primarily in the context of cancer therapy.
Diagram: Potential Mechanisms of Action
Caption: Hypothesized dual-action mechanism of the title compound in cancer.
-
DNA Intercalation: The planar quinoline ring can insert itself between the base pairs of DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis. This is a well-established mechanism for many quinoline-based anticancer drugs[5].
-
Enzyme Inhibition: The quinazolinone core is known to be a versatile scaffold for designing enzyme inhibitors, particularly kinase inhibitors. It is plausible that this compound could target receptor tyrosine kinases like EGFR or VEGFR, which are often dysregulated in cancer[2].
In Vitro Biological Evaluation: A Practical Guide
To validate the therapeutic potential of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone , a systematic in vitro evaluation is necessary. The following protocol for the MTT assay is a standard method for assessing cytotoxicity against cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Future Perspectives and Conclusion
(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone stands as a molecule of considerable interest at the intersection of two well-established pharmacophores. The theoretical framework and practical protocols outlined in this guide provide a robust starting point for its synthesis and biological characterization. Future research should focus on:
-
Synthesis and Structural Confirmation: The proposed synthesis should be carried out, and the structure of the resulting compound must be unequivocally confirmed using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).
-
Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to identify its primary therapeutic potential.
-
Mechanism of Action Studies: In-depth studies should be conducted to elucidate the precise molecular targets and signaling pathways affected by this compound.
-
Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to optimize the structure for improved potency, selectivity, and pharmacokinetic properties.
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ([Link])
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. ([Link])
-
One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium - ACS Publications. ([Link])
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. ([Link])
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ([Link])
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. ([Link])
-
View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review | Journal of Drug Delivery and Therapeutics. ([Link])
-
Comprehensive review on current developments of quinoline-based anticancer agents. ([Link])
-
A Review on Quinoline: Diverse Pharmacological Agent. ([Link])
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - Books. ([Link])
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemrj.org [chemrj.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
